molecular formula C8H5Cl2N3O B15161816 4,5-Dichloro-3-hydrazinyl-2H-indol-2-one CAS No. 661463-76-9

4,5-Dichloro-3-hydrazinyl-2H-indol-2-one

Cat. No.: B15161816
CAS No.: 661463-76-9
M. Wt: 230.05 g/mol
InChI Key: OOJVFWIKOWKIOP-UHFFFAOYSA-N
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Description

4,5-Dichloro-3-hydrazinyl-2H-indol-2-one is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-3-hydrazinyl-2H-indol-2-one typically involves the reaction of 4,5-dichloro-2H-indol-2-one with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-3-hydrazinyl-2H-indol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex indole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,5-Dichloro-3-hydrazinyl-2H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4,5-Dichloro-2H-indol-2-one: Lacks the hydrazinyl group, which may result in different biological activities.

    3-Hydrazinyl-2H-indol-2-one: Lacks the chlorine atoms, potentially altering its reactivity and applications.

Uniqueness

4,5-Dichloro-3-hydrazinyl-2H-indol-2-one is unique due to the presence of both chlorine atoms and the hydrazinyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

661463-76-9

Molecular Formula

C8H5Cl2N3O

Molecular Weight

230.05 g/mol

IUPAC Name

4,5-dichloro-3-diazenyl-1H-indol-2-ol

InChI

InChI=1S/C8H5Cl2N3O/c9-3-1-2-4-5(6(3)10)7(13-11)8(14)12-4/h1-2,11-12,14H

InChI Key

OOJVFWIKOWKIOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC(=C2N=N)O)Cl)Cl

Origin of Product

United States

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